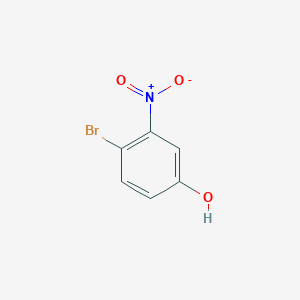

4-Bromo-3-nitrophenol

Overview

Description

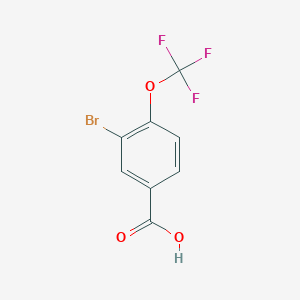

4-Bromo-3-nitrophenol is a chemical compound that has been the subject of various studies due to its potential applications in different fields such as medicine, agriculture, and organic synthesis. The compound is characterized by the presence of a bromine atom and a nitro group attached to a phenol ring, which significantly influences its reactivity and physical properties.

Synthesis Analysis

The synthesis of 4-Bromo-3-nitrophenol and its derivatives has been explored through different methods. One approach involves the use of 2-methoxy-5-nitroaniline as a starting material, which undergoes diazotization followed by the Sandmeyer reaction to yield 2-bromo-4-nitroanisole. This intermediate is then subjected to a nucleophilic substitution reaction with sodium hydroxide, and the product is acidified to obtain 4-Bromo-3-nitrophenol . Another study reports the synthesis of a Schiff base compound related to 4-Bromo-3-nitrophenol through a green grinding method, which is a solvent-free mechanochemical approach .

Molecular Structure Analysis

The molecular structure of 4-Bromo-3-nitrophenol derivatives has been elucidated using various spectroscopic techniques. X-ray diffraction (XRD) has been employed to determine the crystal structure of a Schiff base compound, revealing a monoclinic crystal system . In another study, the structural, spectroscopic, and electronic properties of a Schiff-base molecule were investigated using both experimental methods like FT-IR, UV-Vis, NMR, and single-crystal X-ray diffraction, as well as theoretical methods including DFT and Time-Dependent DFT calculations .

Chemical Reactions Analysis

4-Bromo-3-nitrophenol and its derivatives participate in a variety of chemical reactions. For instance, nucleophilic aromatic substitution reactions have been observed, where the bromine atom in 4-bromo-5-nitrophthalodinitrile is replaced by different residues to synthesize novel compounds . Additionally, the reaction mechanisms of related compounds with nitrous acid have been studied, showing the formation of different adducts and photolysis products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-3-nitrophenol derivatives are influenced by the presence of substituents on the phenol ring. The Schiff base compounds exhibit urease inhibitory activity and antioxidant potential, which are significant for medical and agricultural applications . The electronic properties, such as molecular orbitals and electrostatic potential, have been theoretically calculated to understand the reactivity of these compounds . Furthermore, the solvent effects on the complexation of related compounds with zinc(II) ions have been investigated, highlighting the role of intramolecular hydrogen bonding and solvent choice on the formation of complexes .

Scientific Research Applications

Ion-Pair HPLC Method for Quantitation

A study by Almási, Fischer, and Perjési (2006) developed an ion-pair high-performance liquid chromatography (HPLC) method for the simultaneous determination of 4-nitrophenol and its conjugates in rat small intestine luminal perfusion experiments. This method is significant for its efficiency in studying the metabolic profile of 4-nitrophenol in animal studies, particularly regarding drug metabolism under various physiological conditions (Almási, Fischer, & Perjési, 2006).

Effects on Methanogenic Systems

Podeh, Bhattacharya, and Qu (1995) investigated the toxic effects of nitrophenols, including 4-nitrophenol, on acetate enrichment methanogenic systems. This research is crucial for understanding the environmental impact of nitrophenols, often used in manufacturing explosives, pharmaceuticals, and pesticides, on anaerobic systems (Podeh, Bhattacharya, & Qu, 1995).

Photochemical Reactions

Bell and Wang (2015) explored the complex spatiotemporal behavior in the photosensitive ferroin-bromate-4-nitrophenol reaction. Their study provides insights into the nonlinear behavior of this reaction under various conditions, which is relevant for understanding the dynamics of photochemical reactions in industrial and environmental contexts (Bell & Wang, 2015).

Catalytic Reduction in Environmental Applications

Research by Thawarkar, Thombare, Munde, and Khupse (2018) demonstrated the synthesis of gold nanoparticles for the catalytic reduction of nitrophenol, including 4-nitrophenol. This study is significant for environmental applications, showcasing a method for reducing toxic nitrophenols in industrial waste (Thawarkar et al., 2018).

Atmospheric Presence and Impact

Harrison et al. (2005) reviewed the atmospheric occurrence of nitrophenols, focusing on their formation, sources, and potential environmental impacts. This research is vital for understanding the environmental behavior of 4-nitrophenol and its implications for air quality and human health (Harrison et al., 2005).

Biodegradation in Wastewater Treatment

Tomei and Annesini (2005) studied the biodegradation of 4-nitrophenol in a sequential batch reactor, providing insights into the kinetics of biological oxidation and denitrification. This research is crucial for the development of effective wastewater treatment technologies capable of removing toxic xenobiotics like 4-nitrophenol (Tomei & Annesini, 2005).

Electrochemical Detection in Environmental Water Samples

Balasubramanian, Balamurugan, Chen, and Chen (2019) reported on the development of an electrochemical sensor for the detection of 4-nitrophenol in environmental water samples. This study highlights the advancement in analytical tools for monitoring toxic organic emissions, emphasizing the importance of rapid and sensitive detection methods (Balasubramanian et al., 2019).

Nitrophenol Treatment Methods

Yuan, Tian, Cui, Lin, and Lu (2006) focused on the degradation of various nitrophenols, including 4-nitrophenol, by cathode reduction and electro-Fenton methods. This study contributes to the understanding of effective treatments for nitrophenol-contaminated water, offering insights into different degradation sequences and pathways (Yuan et al., 2006).

Toxicity Assessment in Bacteria

Nweke and Okpokwasili (2010) assessed the toxicity of various phenolic compounds, including 4-nitrophenol, on bacteria isolated from petroleum refinery wastewater. This research is relevant for environmental toxicity studies and the development of bioremediation strategies (Nweke & Okpokwasili, 2010).

Dual-Cathode Electro-Fenton Oxidation for Degradation

Chu, Qian, Wang, and Deng (2012) explored a novel electrochemical oxidation system for the degradation of 4-nitrophenol. Their research provides a foundation for developing alternative methods for the treatment of organic pollutants (Chu et al., 2012).

Graphene-Based Sensor for Detection

He, Tian, Wu, Liu, Li, Deng, and Chen (2019) developed a graphene-based sensor for the detection of 4-nitrophenol. This innovative approach to pollutant detection offers potential applications for monitoring environmental contaminants (He et al., 2019).

Assembly of Composite Nanocones for Detection and Degradation

Chakraborty et al. (2021) reported the synthesis of composite nanocones for the electrochemical detection and photodegradation of 4-nitrophenol. This study represents a significant advancement in the field of nanotechnology for environmental applications (Chakraborty et al., 2021).

Chemotaxis and Biodegradation Study

Bhushan, Samanta, Chauhan, Chakraborti, and Jain (2000) explored the chemotaxis and biodegradation of 4-nitrophenol by a specific bacterial strain. This research is vital for understanding the microbial degradation of nitrophenol compounds and their environmental implications (Bhushan et al., 2000).

Quantum Dot-Based Sensor for Water Contamination

Anh, Chang, and Doong (2019) developed a sulfur-doped graphene quantum dot-based sensor for the detection of 4-nitrophenol in contaminated water. This innovative approach highlights the potential of nanomaterials in environmental monitoring (Anh, Chang, & Doong, 2019).

Safety And Hazards

properties

IUPAC Name |

4-bromo-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNZLOXGKDQNKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70578569 | |

| Record name | 4-Bromo-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-nitrophenol | |

CAS RN |

78137-76-5 | |

| Record name | 4-Bromo-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Aminobenzo[d]thiazole-7-carboxylic acid](/img/structure/B1287716.png)

![6-Methoxy-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1287719.png)